molecular formula C12H28O7P2 B3393914 Tetraisopropyl pyrophosphate CAS No. 5836-28-2

Tetraisopropyl pyrophosphate

Cat. No.: B3393914
CAS No.: 5836-28-2
M. Wt: 346.29 g/mol
InChI Key: IKRASFDEAZBNOJ-UHFFFAOYSA-N
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Description

Tetraethyl pyrophosphate, abbreviated TEPP, is an organophosphate compound with the formula [(C2H5O)2P(O)]2O . It is the tetraethyl derivative of pyrophosphate (P2O74-) . It is a colorless oil that solidifies near room temperature and is used as an insecticide .


Molecular Structure Analysis

The molecular structure of these compounds often involves a P-O-P backbone in the case of pyrophosphates, or a P-C-P linkage in the case of bisphosphonates .


Chemical Reactions Analysis

Pyrophosphates and bisphosphonates are known to inhibit crystal growth of hydroxyapatite in bones and teeth . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their chemistry. For example, Titanium isopropoxide is a diamagnetic tetrahedral molecule .

Mechanism of Action

Bisphosphonates inhibit osteoclastic bone resorption via a mechanism that differs from that of other antiresorptive agents . They reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Safety and Hazards

These compounds can pose certain hazards. For instance, Titanium isopropoxide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and can cause serious eye irritation and drowsiness or dizziness .

Future Directions

There is ongoing research into the use of pyrophosphates and bisphosphonates in various applications. For example, there is interest in developing prodrugs of pyrophosphates and bisphosphonates to temporarily disguise the charges of these compounds, which could enhance their therapeutic potential .

Properties

IUPAC Name

di(propan-2-yloxy)phosphoryl dipropan-2-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O7P2/c1-9(2)15-20(13,16-10(3)4)19-21(14,17-11(5)6)18-12(7)8/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRASFDEAZBNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(OC(C)C)OP(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973922
Record name Tetrapropan-2-yl diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5836-28-2
Record name Tetraisopropyl pyrophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5836-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapropan-2-yl diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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